molecular formula C21H28N2O6 B8115309 TCO-carbonylamino-benzamido-PEG1 acid

TCO-carbonylamino-benzamido-PEG1 acid

Cat. No.: B8115309
M. Wt: 404.5 g/mol
InChI Key: WGRSCQJGPHCEEI-OWOJBTEDSA-N
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Description

TCO-carbonylamino-benzamido-PEG1 acid is a multifunctional compound designed for applications in bioorthogonal chemistry and bioconjugation. Its structure integrates four key components:

  • Trans-cyclooctene (TCO): A strained alkene enabling rapid, selective reactions with tetrazines via inverse electron-demand Diels-Alder (IEDDA) chemistry.
  • Carbonylamino linker: Provides stability and facilitates covalent bond formation.
  • Benzamido group: Enhances structural rigidity and may influence solubility or binding interactions.
  • PEG1 spacer: A short polyethylene glycol unit improving aqueous solubility and reducing steric hindrance.
  • Carboxylic acid: Allows conjugation to amines or other nucleophiles via standard coupling reagents.

This compound is primarily used in drug delivery, protein labeling, and biomedical imaging due to its fast kinetics and biocompatibility. However, its handling requires stringent safety protocols, as seen in structurally analogous PEGylated compounds .

Properties

IUPAC Name

3-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6/c24-19(25)12-14-28-15-13-22-20(26)16-8-10-17(11-9-16)23-21(27)29-18-6-4-2-1-3-5-7-18/h1-2,8-11,18H,3-7,12-15H2,(H,22,26)(H,23,27)(H,24,25)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRSCQJGPHCEEI-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TCO-carbonylamino-benzamido-PEG1 acid involves multiple steps, starting with the preparation of the core TCO (trans-cyclooctene) structure. The reaction conditions typically require the use of strong bases and organic solvents to facilitate the formation of the desired bonds.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and advanced purification techniques to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: TCO-carbonylamino-benzamido-PEG1 acid primarily undergoes cycloaddition reactions, particularly with tetrazines. This reaction is highly selective and efficient, making it ideal for bioconjugation applications.

Common Reagents and Conditions: The cycloaddition reaction typically requires tetrazine derivatives and a catalyst to proceed at an accelerated rate. The reaction is performed under mild conditions to preserve the integrity of the compound and the attached biomolecules.

Major Products Formed: The major product of the cycloaddition reaction is a stable conjugate between this compound and the tetrazine-containing molecule. This conjugate is used in various downstream applications, including molecular imaging and targeted drug delivery.

Scientific Research Applications

Chemistry: In chemistry, TCO-carbonylamino-benzamido-PEG1 acid is used in click chemistry reactions to create bioconjugates. These bioconjugates are essential for studying molecular interactions and developing new chemical methodologies.

Biology: In biological research, this compound is used to label and track biomolecules within cells. It enables scientists to visualize cellular processes and understand the dynamics of biological systems.

Medicine: In medicine, this compound is used in the development of targeted therapies. It allows for the precise delivery of therapeutic agents to specific cells or tissues, improving the efficacy and reducing the side effects of treatments.

Industry: In the industrial sector, this compound is used in the production of diagnostic tools and imaging agents. Its high reactivity and stability make it a valuable component in the manufacturing of advanced medical devices and pharmaceuticals.

Mechanism of Action

The mechanism by which TCO-carbonylamino-benzamido-PEG1 acid exerts its effects involves the formation of a stable triazole ring through the cycloaddition reaction with tetrazines. This reaction is highly selective and occurs under mild conditions, ensuring minimal disruption to the biological system. The resulting conjugate can then interact with specific molecular targets, facilitating various biological and therapeutic processes.

Comparison with Similar Compounds

Key Findings :

  • TCO derivatives exhibit significantly faster reaction kinetics than azides, making them preferable for time-sensitive applications like real-time imaging .
  • The PEG1 spacer in both TCO and azido compounds enhances solubility but may reduce cellular uptake compared to non-PEGylated analogs.

Key Findings :

  • Azido-PEG1-C2-acid has well-documented organ toxicity, necessitating rigorous handling protocols .
  • Chloroaniline derivatives (e.g., 2-chloroaniline) show higher acute toxicity than PEGylated compounds, highlighting the protective role of PEG spacers .

Industrial and Research Utility

  • TCO-carbonylamino-benzamido-PEG1 acid: Primarily research-focused due to its niche applications in click chemistry. Limited industrial use reported.
  • COBpeMeHHO1 (from ) : Industrial utility in plastics/rubber manufacturing but raises environmental concerns due to persistent byproducts .
  • Azido-PEG1-C2-acid : Dual use in research and industrial polymer synthesis, though restricted to controlled environments .

Critical Considerations and Limitations

Data Gaps: Direct toxicity and pharmacokinetic data for this compound are scarce; comparisons rely on structural analogs .

Environmental Impact : PEGylated compounds like the target and Azido-PEG1-C2-acid may require specialized disposal to mitigate aquatic toxicity .

Industrial vs. Research Use : Unlike COBpeMeHHO1, which is industrially scalable but environmentally risky, TCO derivatives remain confined to laboratory settings due to cost and complexity .

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